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molecular formula C7H5ClN2 B1589527 7-Chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-41-3

7-Chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1589527
M. Wt: 152.58 g/mol
InChI Key: HOHKYYCVFMEBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309550B2

Procedure details

A solution of 2-chloro-3-nitropyridine (31.5 mmol) in dry THF (200 mL) was cooled to −78° C. Vinylmagnisium bromide (1.0 M in THF, 100 mL) was added dropwise under N2. The mixture was stirred at −78° C. for 1 hr, followed by −20° C. for further 8 hrs. The mixture was quenched with 150 mL NH4Cl (20% in H2O) and extracted with EtOAc (3×150 mL). The organic layers were combined, washed with brine, dried on MgSO4 and filtered. The solvent was evaporated and the residue was purified by column chromatography using EtOAc/PE (1:3, v/v) to elute 7-chloro-1H-pyrrolo[2,3-c]pyridine as white solid (1.77 g, yield 37%). 1H-NMR (DMSO-d6) δ: 6.63 (d, 1H, J=3.2 Hz, Ar—H), 7.58 (d, 1H, J=5.6 Hz, Ar—H), 7.66 (d, 1H, J=2.8 Hz, Ar—H), 7.90 (d, 1H, J=5.2 Hz, Ar—H). MS (ESI+) m/z 153.0260 (M+H)+.
Quantity
31.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br-].[CH2:12]1COC[CH2:13]1>>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:13]=[CH:12][NH:8][C:7]=12

Inputs

Step One
Name
Quantity
31.5 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by −20° C. for further 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 150 mL NH4Cl (20% in H2O)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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